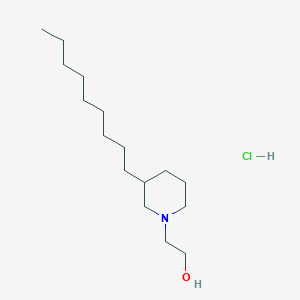
2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Nonyl Group: The nonyl group is introduced via alkylation reactions using nonyl halides.
Introduction of the Ethanol Group: The ethanol group is added through nucleophilic substitution reactions involving ethylene oxide or similar reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and selectivity.
Types of Reactions:
Oxidation: The ethanol group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced to form various hydrogenated derivatives.
Substitution: The nonyl group can be substituted with other alkyl or functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrogenated piperidine derivatives.
Substitution Products: Various alkyl or functional group-substituted derivatives.
科学的研究の応用
2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The nonyl and ethanol groups may enhance the compound’s lipophilicity and facilitate its passage through biological membranes, allowing it to reach its targets effectively.
類似化合物との比較
2-(Piperidin-1-yl)ethanol: Lacks the nonyl group, making it less lipophilic.
3-Nonylpiperidine: Lacks the ethanol group, affecting its solubility and reactivity.
N-Nonylpiperidine: Similar structure but without the ethanol group, leading to different chemical properties.
Uniqueness: 2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride is unique due to the presence of both the nonyl and ethanol groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
特性
CAS番号 |
61515-69-3 |
|---|---|
分子式 |
C16H34ClNO |
分子量 |
291.9 g/mol |
IUPAC名 |
2-(3-nonylpiperidin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C16H33NO.ClH/c1-2-3-4-5-6-7-8-10-16-11-9-12-17(15-16)13-14-18;/h16,18H,2-15H2,1H3;1H |
InChIキー |
DYMBBINPDRWRCP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1CCCN(C1)CCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


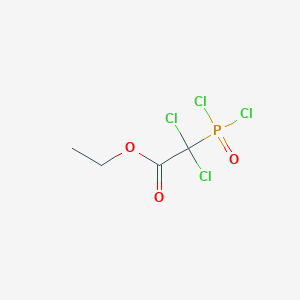
![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)
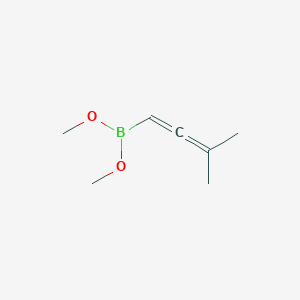
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)
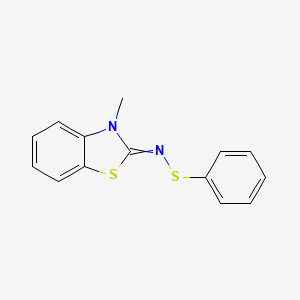

![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
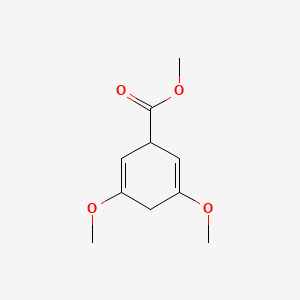
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
